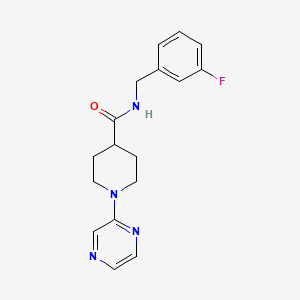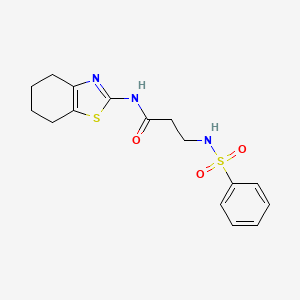![molecular formula C18H19NO2 B7466193 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone is a compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies due to its unique structure and potential mechanism of action.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves its ability to selectively block dopamine D3 receptors. This may lead to a decrease in dopamine release and subsequent decrease in reward-seeking behaviors. Additionally, this compound has been shown to have some affinity for serotonin receptors, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has various biochemical and physiological effects. For example, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward-seeking behaviors. Additionally, this compound has been shown to decrease the reinforcing effects of drugs such as cocaine and methamphetamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor and study its role in various behaviors. However, one limitation is the potential for off-target effects, as this compound has some affinity for serotonin receptors as well.
Zukünftige Richtungen
There are many potential future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone. One area of interest is its potential use in the treatment of drug addiction and other disorders. Additionally, further studies could investigate the potential for this compound to modulate other neurotransmitter systems, such as glutamate or GABA. Finally, the development of more selective and potent compounds based on the structure of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone could lead to new insights into the role of dopamine receptors in various behaviors.
Synthesemethoden
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone involves the reaction of 3-(methoxymethyl)benzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then purified through various methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a dopamine receptor antagonist. This compound has been shown to selectively block dopamine D3 receptors, which may have implications in the treatment of drug addiction and other disorders.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-5-4-8-16(11-14)18(20)19-10-9-15-6-2-3-7-17(15)12-19/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAOAMXEZHLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)


![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466132.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)